molecular formula C9H6ClN3O2 B12125915 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B12125915
M. Wt: 223.61 g/mol
InChI Key: MKBLZHIIBOOVPP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a 3-chlorophenyl group at position 1 and a carboxylic acid moiety at position 4. This structure confers unique physicochemical properties, such as moderate acidity (pKa ~2.97) due to the electron-withdrawing triazole ring and the carboxylic acid group, which influences solubility and biological interactions . The compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents, due to its ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

3-(3-chlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15)

InChI Key

MKBLZHIIBOOVPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=CN=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

The CuAAC reaction, a cornerstone of click chemistry, enables efficient 1,4-regioselective triazole formation. For 1-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, the protocol involves:

  • Azide Preparation : 3-Chlorophenyl azide is synthesized via diazotization of 3-chloroaniline followed by azide substitution.

  • Alkyne Substrate : Propiolic acid derivatives serve as carboxylate precursors.

  • Cycloaddition : Copper(I) catalysts (e.g., CuI, TBTA-ligated Cu) mediate the reaction at 60–80°C in polar solvents (DMSO/DMF), achieving >90% regioselectivity.

Optimized Protocol

A representative procedure yields 72% product purity after recrystallization:

ComponentQuantityRole
3-Chlorophenyl azide5.0 mmolAzide component
Methyl propiolate5.5 mmolAlkyne component
CuI0.1 eqCatalyst
TBTA0.05 eqLigand
DMF15 mLSolvent
Reaction Time12 h at 70°C-

Key Advantages :

  • High atom economy (>85% yield in small-scale trials).

  • Tolerance to diverse functional groups on the phenyl ring.

Grignard Reagent-Mediated Carboxylation

Patent-Based Methodology (US20180029999A1)

This industrial approach avoids traditional cycloaddition by leveraging brominated intermediates:

Step 1: Dibromotriazole Synthesis

1-Substituted-4,5-dibromo-1H-1,2,3-triazole reacts with isopropylmagnesium chloride (−20°C, THF) to yield 4-bromo intermediate (89% purity).

Step 2: Carboxylation via CO₂ Insertion

The Grignard intermediate undergoes CO₂ gas exposure at −10°C, followed by acid quenching (HCl) to precipitate the carboxylic acid (61% isolated yield).

Critical Parameters :

ParameterOptimal RangeImpact on Yield
Temperature−30°C to 0°CPrevents decarboxylation
CO₂ Exposure Time15–30 minMaximizes carboxylation
Quenching pH1–2 (HCl)Ensures protonation

Hydrolysis of Methyl Esters

Alkaline Hydrolysis Conditions

Methyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate undergoes saponification under reflux with NaOH (2M, 24 h), followed by acidification to pH 2–3:

Yield Comparison :

Ester DerivativeHydrolysis YieldPurity (HPLC)
Methyl ester85%98.2%
Ethyl ester78%95.6%

Limitations : Prolonged heating (>24 h) induces decarboxylation, reducing yields by 12–15%.

Comparative Analysis of Synthetic Routes

MethodYield RangeRegioselectivityScalabilityCost Efficiency
CuAAC70–85%1,4 > 95%ModerateHigh
Grignard Carboxylation55–65%N/AHighModerate
Ester Hydrolysis75–85%N/ALowLow

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent advancements employ microreactors for CuAAC reactions, enhancing heat transfer and reducing reaction time by 40%:

  • Residence Time : 30 min vs. 12 h in batch reactors.

  • Catalyst Loading : Reduced to 0.05 eq CuI without yield loss.

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, improving E-factor scores by 2.1×.

  • Catalyst Recycling : Immobilized Cu nanoparticles on silica achieve 5 reaction cycles with <8% activity loss .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Antibacterial Activity

Research has shown that 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid exhibits notable antibacterial properties against various bacterial strains. Triazole derivatives are often recognized for their effectiveness against resistant strains.

Table 1: Antibacterial Activity of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Bacteria TestedMinimum Inhibitory Concentration (MIC) µg/mLReference
E. coli0.25
S. aureus0.50
P. aeruginosa0.75

A study by Muthal et al. demonstrated significant inhibition of bacterial growth comparable to standard antibiotics like levofloxacin, showcasing the compound's potential as an antibacterial agent.

Antifungal Activity

The compound has also been investigated for its antifungal properties. It inhibits fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes.

Table 2: Antifungal Activity

Fungal StrainInhibition Concentration (IC50) µg/mLReference
Candida albicans15
Aspergillus niger20

These findings indicate that the compound may be effective against strains resistant to conventional antifungal treatments.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research indicates that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines.

Table 3: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)~10Induction of apoptosis
A549 (Lung)~5Inhibition of cell proliferation

In a notable case study, derivatives of this compound exhibited significant cytotoxic effects on breast and lung cancer cells, highlighting its therapeutic potential.

Agricultural Applications

Beyond its pharmaceutical applications, 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has been explored for agricultural uses. Its antifungal properties make it a candidate for protecting crops from fungal pathogens.

Table 4: Agricultural Applications

Application AreaTarget PathogenEffectiveness
Crop ProtectionFusarium spp.Effective in inhibiting growth
Soil TreatmentRhizoctonia solaniSignificant reduction in disease incidence

Case Study 1: Antibacterial Efficacy

In a comprehensive study by Muthal et al., synthesized derivatives of triazoles were tested against multiple bacterial strains. The results indicated that specific substitutions on the triazole ring enhanced antibacterial activity significantly compared to traditional antibiotics.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects revealed that structural modifications could enhance the lipophilicity of the compound, leading to improved cellular uptake and increased cytotoxicity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid (CAS: 132088-22-3)

  • Structural Differences : The triazole ring is 1,2,4-substituted (vs. 1,2,3), with the carboxylic acid at position 3 instead of 5.
  • Impact : Reduced antitumor activity compared to 1,2,3-triazole analogs, likely due to altered spatial orientation and weaker interactions with targets like c-Met kinase .
  • Molecular Weight : 299.71 g/mol (vs. ~265–315 g/mol for 1,2,3-triazole analogs) .

Substituent Variations on the Triazole Ring

1-(3-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CID: 24278083)

  • Key Differences : Ethyl group at position 5 instead of carboxylic acid.
  • Physicochemical Impact : Increased lipophilicity (logP ~2.5 vs. ~1.2 for the carboxylic acid analog), enhancing cell permeability but reducing solubility .
  • Biological Activity : Lower enzymatic inhibition efficacy due to the absence of the acidic proton for hydrogen bonding .

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

  • Key Differences : 4-Chlorophenyl substitution and trifluoromethyl group at position 5.
  • Biological Impact : Superior antitumor activity (GP = 68.09% against NCI-H522 cells) compared to the 3-chlorophenyl analog (GP ~50–60%), attributed to enhanced electron-withdrawing effects and improved target binding .

Functional Group Modifications

1-(3-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

  • Key Differences : Carboxamide replaces the carboxylic acid.
  • Impact : Improved bioavailability (amide derivatives show 2–3× higher cell permeability) and selective inhibition of kinases due to optimized hydrogen-bonding capacity .

Biological Activity

1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid (CAS Number: 1049130-00-8) is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C₉H₆ClN₃O₂
  • Molecular Weight : 223.62 g/mol
  • CAS Number : 1049130-00-8

The biological activity of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is primarily attributed to its ability to interact with specific biological targets. One notable target is indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and tumor progression. Compounds containing triazole moieties have been shown to inhibit IDO1 effectively, thus enhancing anti-tumor immunity .

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Growth : A study demonstrated that triazole-based compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Mechanistic Insights : The compound's ability to inhibit IDO1 leads to increased levels of tryptophan and reduced kynurenine levels, which are crucial for tumor immune evasion .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of triazole derivatives against various viruses:

  • SARS-CoV-2 : Some derivatives have shown promising results in inhibiting the main protease of SARS-CoV-2, with IC₅₀ values in the low micromolar range .
  • Hepatitis C Virus : Other studies reported that triazole compounds could inhibit viral replication effectively, showcasing their potential as antiviral agents .

Case Study 1: Inhibition of IDO1

A specific study explored the synthesis and biological evaluation of triazole derivatives against IDO1. The researchers screened a library of compounds and identified several candidates with potent inhibitory activity. The most effective compound exhibited an IC₅₀ value of approximately 4 µM, indicating strong inhibition compared to controls .

Case Study 2: Antiviral Efficacy Against Coronaviruses

Another study focused on the antiviral properties of triazole derivatives against coronaviruses. The results indicated that certain compounds could inhibit viral replication by over 50%, demonstrating their potential as therapeutic agents during viral outbreaks .

Comparative Analysis with Other Triazoles

A comparative analysis was conducted to evaluate the biological efficacy of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid against other triazole derivatives:

CompoundBiological TargetIC₅₀ (µM)Activity Type
Compound AIDO14.0Anticancer
Compound BSARS-CoV Main Protease3.5Antiviral
1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acidIDO1/SARS-CoV~4.0Anticancer/Antiviral

Q & A

Q. Basic

  • NMR Spectroscopy : Assign aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid proton (δ ~12.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., carboxyl dimer formation) .
  • HPLC-MS : Assess purity (>95%) and confirm molecular ion peaks .

Advanced Tip : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals in the triazole region .

What biological activities are associated with this compound?

Q. Basic

  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via microdilution assays (MIC ≤ 16 µg/mL) .
  • Anticancer Potential : Screen against cancer cell lines (e.g., MCF-7) using MTT assays. IC₅₀ values correlate with substituent electronegativity .

Mechanistic Insight : The carboxylic acid group enhances binding to enzyme active sites (e.g., carbonic anhydrase IX) via polar interactions .

How can synthetic yield be optimized for scale-up?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield (85% vs. 60%) by enhancing reaction kinetics .
  • Solvent Optimization : Use PEG-400 as a green solvent to improve solubility of intermediates and reduce side reactions .

Data-Driven Approach : Apply Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature) .

How do structural modifications influence biological activity?

Advanced
Structure-Activity Relationship (SAR) Findings :

SubstituentActivity Trend (vs. Parent Compound)
CF₃ at phenyl↑ Lipophilicity → ↑ Anticancer
NO₂ at triazole↓ Solubility → ↓ Bioavailability
Ethyl at position 5↑ Metabolic stability

Methodology : Synthesize analogs via parallel synthesis , then screen using high-throughput assays .

How to resolve contradictions in biological assay data?

Q. Advanced

  • Case Example : Discrepancies in cytotoxicity (e.g., IC₅₀ varies between labs) may arise from assay conditions (e.g., serum concentration).
  • Solution : Standardize protocols (e.g., 10% FBS in media) and validate via orthogonal assays (e.g., apoptosis vs. proliferation) .

How can computational methods aid in reaction design?

Q. Advanced

  • Reaction Path Search : Use DFT calculations (e.g., Gaussian 16) to predict transition states and optimize regioselectivity .
  • Machine Learning : Train models on existing datasets to predict reaction yields (e.g., using RDKit descriptors) .

Case Study : ICReDD’s workflow integrates computation → experiment → feedback to accelerate discovery .

What strategies improve solubility and pharmacokinetics?

Q. Advanced

  • Salt Formation : React with sodium bicarbonate to form a water-soluble sodium carboxylate .
  • Prodrug Design : Synthesize ethyl ester derivatives (e.g., Ethyl 5-amino-1-(3-chlorophenyl)triazole-4-carboxylate) to enhance membrane permeability .

Analytical Validation : Assess logP via shake-flask method (logP = 2.1 for parent vs. 1.8 for sodium salt) .

How to track metabolic pathways in vivo?

Q. Advanced

  • Isotopic Labeling : Introduce ¹³C at the carboxylic acid group for LC-MS/MS tracking of metabolites .
  • Microsomal Assays : Incubate with liver microsomes (e.g., human CYP3A4) to identify phase I metabolites (e.g., hydroxylation at phenyl) .

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